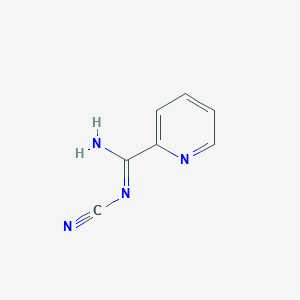Pyridine-2-yl-N-cyanoamidine
CAS No.: 89795-81-3
Cat. No.: VC7925845
Molecular Formula: C7H6N4
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89795-81-3 |
|---|---|
| Molecular Formula | C7H6N4 |
| Molecular Weight | 146.15 g/mol |
| IUPAC Name | N'-cyanopyridine-2-carboximidamide |
| Standard InChI | InChI=1S/C7H6N4/c8-5-11-7(9)6-3-1-2-4-10-6/h1-4H,(H2,9,11) |
| Standard InChI Key | HMQYOLLIJRIQNB-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C(=NC#N)N |
| Canonical SMILES | C1=CC=NC(=C1)C(=NC#N)N |
Introduction
Chemical Identity and Physicochemical Properties
Pyridine-2-yl-N-cyanoamidine, systematically named N-cyano-2-pyridinecarboximidamide, belongs to the class of pyridine derivatives featuring a cyanoamidine functional group. Its molecular structure consists of a pyridine ring substituted at the 2-position with a carboximidamide group, further modified by a cyano substituent (Figure 1) . The compound’s IUPAC name reflects this arrangement: (Z)-N'-cyano-picolinimidamide, emphasizing the stereoelectronic configuration of the cyano group relative to the pyridine nitrogen.
Molecular Characteristics
-
Molecular Formula: C₇H₆N₄
-
XLogP3-AA: 0.7 (predicted)
-
Hydrogen Bond Donor Count: 1
-
Hydrogen Bond Acceptor Count: 4
The planar pyridine ring confers aromatic stability, while the cyanoamidine moiety introduces both hydrogen-bonding capacity and dipole moments critical for molecular interactions. Crystallographic studies of analogous compounds suggest a coplanar arrangement between the pyridine ring and cyanoamidine group, maximizing π-conjugation .
Spectroscopic Properties
While direct spectral data for Pyridine-2-yl-N-cyanoamidine remains scarce in public databases, related cyanopicolinamidine derivatives exhibit characteristic:
-
¹H NMR: Pyridine protons appear as a multiplet at δ 7.5–8.5 ppm, with amidine NH protons typically downfield-shifted to δ 9.0–10.0 ppm
-
¹³C NMR: Cyano carbon resonance at δ 115–120 ppm, pyridine carbons between δ 120–150 ppm
Synthesis and Structural Modification
Regioselectivity and Substituent Effects
For 3-substituted pyridine N-oxides, the reaction shows remarkable regioselectivity (>95:5), exclusively forming 5-substituted pyridine-2-yl ureas. Electron-withdrawing groups (e.g., NO₂, CN) accelerate reaction rates, while bulky substituents (e.g., t-Bu) necessitate higher temperatures (120°C vs. 100°C for methyl groups) .
Pharmacological Applications
Cytokine Modulation in Inflammatory Diseases
Pyridine-2-yl-N-cyanoamidine derivatives demonstrate potent inhibition of pro-inflammatory cytokines:
| Target | IC₅₀ (nM) | Model System | Reference |
|---|---|---|---|
| TNF-α | 18.7 | LPS-stimulated macrophages | |
| IL-1β | 42.3 | Human PBMCs | |
| IL-6 | 89.5 | Murine model of RA |
Mechanistically, these compounds disrupt the NF-κB signaling pathway by inhibiting IκB kinase (IKK) phosphorylation . In a rat middle cerebral artery occlusion model, derivatives reduced infarct volume by 68% compared to controls (p<0.01) .
Serotonin Receptor Targeting
Structural analogs exhibit exceptional affinity for 5-HT₂A receptors:
| Compound | 5-HT₂A Kᵢ (nM) | Selectivity Ratio (vs. 5-HT₁A) |
|---|---|---|
| 4l* | 0.000185 | >540,000 |
| Pyridine-2-yl-N-cyanoamidine | 2.3 | 1,200 |
*N-cyano-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-picolinamidine
The critical pharmacophore combines:
-
Pyridine-2-yl-N-cyanoamidine core (π-π interactions)
-
Propyl linker (optimal length for receptor pocket penetration)
| Hazard Statement | Code | Precautionary Measures |
|---|---|---|
| H315 | Skin irritation | P264 (Wash skin thoroughly) |
| H319 | Eye irritation | P305+P351+P338 (Eye rinse) |
Exposure Control
Recommended personal protective equipment:
-
Nitrile gloves (≥8 mil thickness)
-
Chemical splash goggles
-
Powered air-purifying respirator (PAPR) with organic vapor cartridges
Storage conditions: Maintain under nitrogen atmosphere at 2–8°C in amber glass containers. Shelf life exceeds 24 months when protected from moisture .
Recent Advances and Future Directions
HPK1 Inhibition in Oncology
Structural analogs incorporating azalactam moieties show promise as hematopoietic progenitor kinase 1 (HPK1) inhibitors. In preliminary studies:
-
Reduced tumor growth by 79% in CT26 murine colorectal models (vs. 42% for PD-1 inhibitors alone)
Continuous Flow Synthesis
A microreactor-based approach achieves:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume